molecular formula C7H20N2OSi2 B102440 1,3-Bis(trimethylsilyl)urea CAS No. 18297-63-7

1,3-Bis(trimethylsilyl)urea

Cat. No. B102440
CAS RN: 18297-63-7
M. Wt: 204.42 g/mol
InChI Key: MASDFXZJIDNRTR-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)urea is a chemical compound that has been studied for its potential applications in various synthetic processes. It is a derivative of urea where two hydrogen atoms are replaced by trimethylsilyl groups. This modification significantly alters the chemical and physical properties of the urea, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of related silyl compounds has been explored in various studies. For instance, bis(trimethylsilyl)acetamide has been shown to undergo silyl-proton exchange reactions rapidly and quantitatively under mild conditions, which suggests that similar reactivity might be expected from 1,3-bis(trimethylsilyl)urea . Moreover, the synthesis of novel polyimides from bis(trimethylsilyl)urea with dianhydrides indicates that this compound can participate in high-temperature polymerization reactions .

Molecular Structure Analysis

The molecular structure of silyl-substituted compounds has been a subject of interest. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne was studied using electron diffraction and ab initio calculations, which could provide insights into the structural aspects of 1,3-bis(trimethylsilyl)urea . The flexibility and internal rotation within the silyl-substituted compounds are important characteristics that can influence their reactivity and applications.

Chemical Reactions Analysis

1,3-Bis(trimethylsilyl)urea has been shown to react with various reagents to form complex structures. For instance, the reaction with BiCl3 and acetone resulted in the formation of a compound with a complex formula, indicating the potential of 1,3-bis(trimethylsilyl)urea to engage in multifaceted chemical reactions . This reactivity can be harnessed to synthesize a wide range of novel compounds with potential applications in materials science and organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(trimethylsilyl)urea-derived polymers have been characterized, revealing that they possess high thermal stability and semi-crystalline nature . These properties are crucial for the application of such polymers in high-performance materials that require resistance to high temperatures. The inherent viscosity and stability of the polymers derived from 1,3-bis(trimethylsilyl)urea suggest that the compound imparts significant structural integrity to the polymers.

Scientific Research Applications

Chemical Reactions and Compound Formation

  • Use in Synthesizing New Compounds : 1,3-Bis(trimethylsilyl)urea participates in reactions yielding various novel compounds. For instance, its reaction with BiCl3 and acetone results in the formation of complex compounds like 4,4,10,10-tetramethylspiro[5,5]-1,3,7,9-tetrazaundecadion-2,8 (Georgiádes, Schilling, & Latscha, 1980). Similarly, its reaction with p-toluenesulfenyl chloride and PhPCl2 leads to the formation of diazaphosphetidin-4-ones, showcasing its role in synthesizing phosphorus-containing compounds (Pinchuk et al., 1994).

Silylation and Protective Measures

  • Silylation and Protective Application : It is used in silyl-proton exchange reactions, facilitating the silylation of amides, ureas, amino acids, and other compounds. This silylation can serve as a protective measure and assist in preparing reactive intermediates, demonstrating its versatility in chemical syntheses (Klebe, Finkbeiner, & White, 1966).

Polymer Synthesis

  • Role in Polymer Formation : An interesting application is in polymer science, where it is used in the polyimidization process. For example, its reaction with benzophenonetetracarboxylic dianhydride in dimethylsulfoxide produces a novel polyimide, showcasing its utility in developing new polymeric materials (정병태, 최호욱, 박경선, & 서동학, 1993).

Catalysis

  • Catalytic Applications : It has been utilized as a catalyst in chemical syntheses, such as in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its efficiency as a Lewis acid in condensation reactions (Zhu, Pan, & Huang, 2004).

Molecular Interactions

  • Study of Molecular Interactions : Its interactions with other molecules, like fluoride, have been studied to understand phenomena like hydrogen bonding and proton transfer. This research contributes to our understanding of molecular interactions in various chemical contexts (Boiocchi et al., 2004).

Safety And Hazards

1,3-Bis(trimethylsilyl)urea is a flammable solid . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

1,3-bis(trimethylsilyl)urea
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InChI

InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDFXZJIDNRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2OSi2
Source PubChem
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DSSTOX Substance ID

DTXSID7066358
Record name N,N'-Bis(trimethylsilyl)urea
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Molecular Weight

204.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS]
Record name 1,3-Bis(trimethylsilyl)urea
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Product Name

1,3-Bis(trimethylsilyl)urea

CAS RN

18297-63-7
Record name N,N′-Bis(trimethylsilyl)urea
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name N,N'-Bis(trimethylsilyl)urea
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Record name 1,3-bis(trimethylsilyl)urea
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Synthesis routes and methods I

Procedure details

10 ml of hexamethyldisilazane (48 mmoles) were added to 2.4 g (40 mmoles) of urea and 73 mg (0.4 mmole) of saccharin in 15 ml of refluxing ethyl acetate and evolution of ammonia started immediately and was completed after refluxing for 20 minutes established by titration with 1 N HCl. The volatile material was evaporated under vacuum and the residue was vacuum dried to obtain 8.06 (99%) of N,N'-bis-(trimethylsilyl)-urea melting at 219°-222° C. Without the addition of saccharin as a catalyst, evolution of ammonia was slow and the reaction had to be carried out for at least 24 hours for completion.
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Synthesis routes and methods II

Procedure details

A mixture containing 750 parts by volume of hexamethyldisilazane, 750 parts by volume of toluene, 180 parts urea and 0.5 part of ammonium chloride is heated to reflux temperature (approx. 110° C.). After refluxing for 1.25 hours the evolution of ammonia has stopped and the reaction is considered to be complete. The product is cooled, filtered andthe filtered residue dried at 12 mm Hg (abs.). Approximately 603 parts (98.4 percent of theoretical) of bis-(trimethylsilyl-)urea having a purityin excess of 99 percent by weight are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(trimethylsilyl)urea
Reactant of Route 2
1,3-Bis(trimethylsilyl)urea

Citations

For This Compound
44
Citations
JL Kuhler, RT Brooks, WK Helms… - African Journal of …, 2009 - academicjournals.org
Synthesis of protected amino acid derivatives has long been established as one of the most useful methods for peptide coupling, with applications in studies involving receptor-binding …
Number of citations: 3 academicjournals.org
NF Lazareva, BA Gostevskii - Russian Chemical Bulletin, 2017 - Springer
Reviews Page 1 Russian Chemical Bulletin, International Edition, Vol. 66, No.12, pp. 2199—2211, December, 2017 2199 Published in Russian in Izvestiya Akademii Nauk. Seriya …
Number of citations: 3 link.springer.com
DA Johnson, LM Taubner - Tetrahedron letters, 1996 - Elsevier
The efficient t-butyldimethylsilylation of alcohols—including tertiary and sterically hindered secondary alcohols—can be achieved using N,O-bis(t-butyldimethylsilyl)acetamide (BTBSA) …
Number of citations: 24 www.sciencedirect.com
NCME Barendse, PAM van der Klein, J Verweij… - …, 1998 - thieme-connect.com
The synthesis of the-lactamase indicators Cefesone [(6R, 7R)-3-(2, 4-dinitrostyryl)-7-(phenylacetamido) ceph-3-em-4-carboxylic acid] and Nitrocefin [(6R, 7R)-3-(2, 4-dinitrostyryl)-7-(2-…
Number of citations: 7 www.thieme-connect.com
M Lanzi, P Costa-Bizzarri, C Della-Casa, L Paganin… - Polymer, 2003 - Elsevier
The preparation of a regioregular trimethylsilanyloxydecyl 3-substituted polythiophene and its conversion to the corresponding hydroxydecyl polymer, which is soluble in common …
Number of citations: 29 www.sciencedirect.com
X Ma, X Cao - Bioresources and Bioprocessing, 2014 - Springer
Background Ursodeoxycholic acid is an important clinical drug in the treatment of liver disease. In our previous work, ursodeoxycholic acid was prepared by electroreduction of 7-…
Number of citations: 6 link.springer.com
AA Bakibayev, KB Zhumanov… - Вестник …, 2019 - researchgate.net
In the paper, for the first time, an attempt of systematization of knowledge in the field of reactions of ureas and their heterocyclic derivatives with phosphorus containing reagents has …
Number of citations: 1 www.researchgate.net
H Ma, J Feng, W Zhou, C Chen, Z Deng… - Organic & …, 2021 - pubs.rsc.org
A cooperative catalytic strategy is developed for a copper-catalyzed asymmetric intramolecular C-arylation reaction with ureas as the co-catalysts. By forming hydrogen bonds with 1,3-…
Number of citations: 5 pubs.rsc.org
S Pawlenko - 2011 - books.google.com
The field of silicon organic chemistry already includes about 50,000 identified compounds and about 100,000 publications, but a comprehensive monograph dealing with the area has …
Number of citations: 181 books.google.com
M Lanzi, P Costa-Bizzarri, L Paganin, G Cesari - Polymer, 2007 - Elsevier
Regioregular azobenzene-substituted polythiophenic copolymers were prepared by a regiospecific organometallic polycondensation procedure based on a Grignard metathesis …
Number of citations: 1 www.sciencedirect.com

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